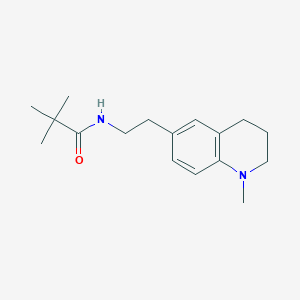

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

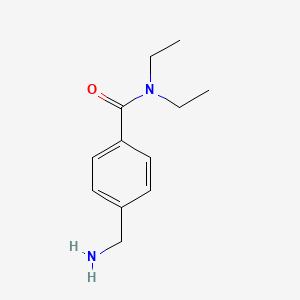

“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroquinoline core, which is a type of heterocyclic compound . The compound also contains a pivalamide group and a methyl group .

Molecular Structure Analysis

The molecular structure of “N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide” is complex. It contains a 1,2,3,4-tetrahydroquinoline core, which is a type of heterocyclic compound . The compound also contains a pivalamide group and a methyl group .Wissenschaftliche Forschungsanwendungen

- 1,2,3-Triazoles are privileged structural motifs and have gained attention in drug discovery. The compound’s 1,2,3-triazole core resembles an amide bond, making it structurally interesting. Several medicinal compounds containing this motif are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

- The synthesized 1,2,3-triazoles have been tested for antifungal activity against strains of Candida albicans and Rhizopus oryzae . Understanding their antimicrobial properties is crucial for potential therapeutic applications .

- 1,2,3-Triazoles play a role in supramolecular chemistry due to their hydrogen bonding ability and aromatic character. Researchers explore their use in designing novel materials and functional assemblies .

- The click chemistry approach involving 1,2,3-triazoles facilitates bioconjugation and labeling of biomolecules. Researchers use this strategy to study biological processes and develop diagnostic tools .

- 1,2,3-Triazoles can be incorporated into fluorescent probes for cellular imaging. Their stability and compatibility with biological systems make them valuable tools in visualizing cellular processes .

- Researchers explore various synthetic approaches for 1,2,3-triazole synthesis, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. Developing facile and straightforward methods for their synthesis remains an area of interest .

Drug Discovery and Medicinal Chemistry

Antimicrobial Activity

Supramolecular Chemistry and Materials Science

Chemical Biology and Bioconjugation

Fluorescent Imaging

Organocatalysis and Synthetic Methodology

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-10-9-13-7-8-15-14(12-13)6-5-11-19(15)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQODLYHCIOTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2442470.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)

![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)